1,3,4-Thiadiazole-2(3H)-thione, 5,5'-dithiobis[3-phenyl-
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Overview
Description
1,3,4-Thiadiazole-2(3H)-thione, 5,5’-dithiobis[3-phenyl- is a compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-thiadiazole-2(3H)-thione, 5,5’-dithiobis[3-phenyl- typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction yields the desired thiadiazole derivative, which can be further purified and characterized using various spectroscopic techniques such as UV, FT-IR, 13C-NMR, and 1H-NMR .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same reaction conditions as in laboratory-scale synthesis, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3,4-Thiadiazole-2(3H)-thione, 5,5’-dithiobis[3-phenyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at positions 2 and 5 of the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and aryl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,3,4-thiadiazole-2(3H)-thione, 5,5’-dithiobis[3-phenyl- involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Anticancer Activity: It inhibits key enzymes involved in cell proliferation, such as inosine monophosphate dehydrogenase (IMPDH), which is crucial for the synthesis of guanosine nucleotides.
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress, protecting cells from damage.
Comparison with Similar Compounds
1,3,4-Thiadiazole-2(3H)-thione, 5,5’-dithiobis[3-phenyl- can be compared with other similar compounds, such as:
1,3,4-Thiadiazole-2,5-dithiol: Known for its use in lubricating compositions and as a corrosion inhibitor.
1,3,4-Thiadiazole-2-amine: Exhibits antimicrobial and anticancer activities, similar to the compound .
The uniqueness of 1,3,4-thiadiazole-2(3H)-thione, 5,5’-dithiobis[3-phenyl- lies in its dual functionality, combining the properties of thiadiazole and dithiobisphenyl groups, which enhances its biological activities and chemical reactivity .
Properties
CAS No. |
40591-70-6 |
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Molecular Formula |
C16H10N4S6 |
Molecular Weight |
450.7 g/mol |
IUPAC Name |
3-phenyl-5-[(4-phenyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C16H10N4S6/c21-15-19(11-7-3-1-4-8-11)17-13(23-15)25-26-14-18-20(16(22)24-14)12-9-5-2-6-10-12/h1-10H |
InChI Key |
FGGFUPGLVSUIAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=S)SC(=N2)SSC3=NN(C(=S)S3)C4=CC=CC=C4 |
Origin of Product |
United States |
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